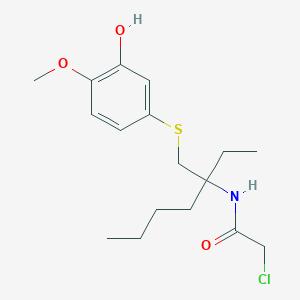
2-Chloro-N-(3-(((3-hydroxy-4-methoxyphenyl)thio)methyl)heptan-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3-(((3-hydroxy-4-methoxyphenyl)thio)methyl)heptan-3-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chloroacetamide group attached to a heptane chain, which is further substituted with a hydroxy-methoxyphenyl thioether group. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-(((3-hydroxy-4-methoxyphenyl)thio)methyl)heptan-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One possible synthetic route includes the following steps:
Formation of the thioether linkage: This can be achieved by reacting 3-hydroxy-4-methoxyphenol with an appropriate thiol under basic conditions to form the thioether.
Introduction of the heptane chain: The thioether can then be reacted with a heptane derivative, such as 3-bromoheptane, under nucleophilic substitution conditions to form the desired intermediate.
Formation of the chloroacetamide group: The final step involves reacting the intermediate with chloroacetyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-(((3-hydroxy-4-methoxyphenyl)thio)methyl)heptan-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloroacetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly those containing thioether and chloroacetamide functionalities.
Biology: As a potential inhibitor of enzymes that interact with chloroacetamide or thioether groups.
Medicine: As a lead compound for the development of new drugs targeting specific biological pathways involving its functional groups.
Industry: As an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-(((3-hydroxy-4-methoxyphenyl)thio)methyl)heptan-3-yl)acetamide is likely related to its ability to interact with specific molecular targets through its functional groups. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thioether group may also interact with metal ions or other cofactors, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-hydroxy-4-methoxybenzaldehyde: Shares the chloro and hydroxy-methoxyphenyl groups but lacks the thioether and heptane chain.
3-Hydroxy-4-methoxycinnamic acid: Contains the hydroxy-methoxyphenyl group but has a different overall structure.
Indole derivatives: Although structurally different, they share some biological activities due to the presence of aromatic and heterocyclic groups.
Uniqueness
2-Chloro-N-(3-(((3-hydroxy-4-methoxyphenyl)thio)methyl)heptan-3-yl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H26ClNO3S |
|---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
2-chloro-N-[3-[(3-hydroxy-4-methoxyphenyl)sulfanylmethyl]heptan-3-yl]acetamide |
InChI |
InChI=1S/C17H26ClNO3S/c1-4-6-9-17(5-2,19-16(21)11-18)12-23-13-7-8-15(22-3)14(20)10-13/h7-8,10,20H,4-6,9,11-12H2,1-3H3,(H,19,21) |
InChI Key |
JCYOGZOWLOPLAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(CSC1=CC(=C(C=C1)OC)O)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13359564.png)
![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359571.png)
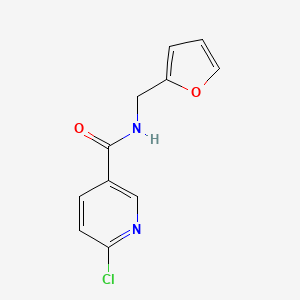
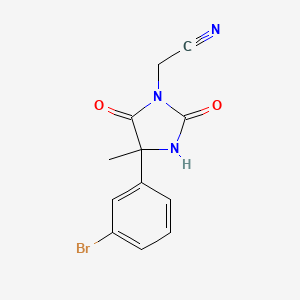
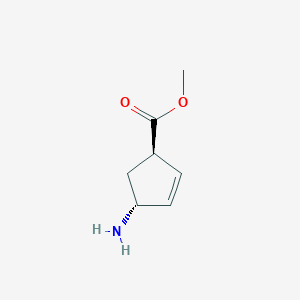
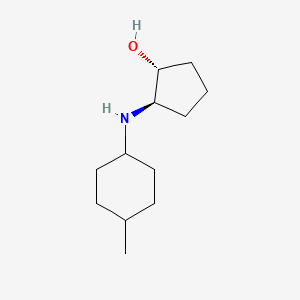
![3-(5H-dibenzo[a,d]cyclohepten-5-yloxy)-N-hydroxypropanamide](/img/structure/B13359600.png)
![1-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359603.png)
![3-Methoxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B13359607.png)
![4-Bromophenyl [3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B13359611.png)

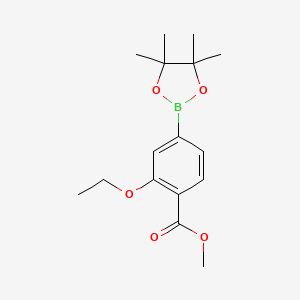
![1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13359633.png)
